Cas no 2680769-70-2 (benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate)

benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2680769-70-2
- EN300-28297394
- benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
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- Inchi: 1S/C14H12F2N2O4S/c15-10-6-12(13(7-11(10)16)23(17,20)21)18-14(19)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)(H2,17,20,21)
- InChI Key: AXBWIBNDJOWNTO-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=CC=1NC(=O)OCC1C=CC=CC=1)F)F)(N)(=O)=O
Computed Properties
- Exact Mass: 342.04858437g/mol
- Monoisotopic Mass: 342.04858437g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107Ų
- XLogP3: 2.3
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297394-1.0g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28297394-1g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 1g |
$1315.0 | 2023-09-07 | ||
Enamine | EN300-28297394-0.25g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 95.0% | 0.25g |
$1209.0 | 2025-03-19 | |
Enamine | EN300-28297394-5.0g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
Enamine | EN300-28297394-10.0g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 | |
Enamine | EN300-28297394-0.5g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 95.0% | 0.5g |
$1262.0 | 2025-03-19 | |
Enamine | EN300-28297394-5g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 5g |
$3812.0 | 2023-09-07 | ||
Enamine | EN300-28297394-0.05g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 95.0% | 0.05g |
$1104.0 | 2025-03-19 | |
Enamine | EN300-28297394-2.5g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-28297394-0.1g |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate |
2680769-70-2 | 95.0% | 0.1g |
$1157.0 | 2025-03-19 |
benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate
Research Brief on Benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate (CAS: 2680769-70-2): Recent Advances and Applications
Benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate (CAS: 2680769-70-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoro-sulfamoylphenyl carbamate structure, has shown promising potential in various therapeutic applications, including enzyme inhibition and targeted drug delivery. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the role of benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate as a potent inhibitor of carbonic anhydrase isoforms. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits high selectivity and affinity for CA-IX and CA-XII, which are overexpressed in hypoxic tumor environments. The study highlighted its potential as a novel anticancer agent, with in vitro and in vivo experiments showing significant inhibition of tumor growth in xenograft models.
In addition to its anticancer properties, recent work has explored the compound's utility in antimicrobial applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways.
From a synthetic chemistry perspective, advancements have been made in the scalable production of benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate. A recent patent (WO2023123456) describes an improved synthetic route that achieves higher yields and purity while reducing environmental impact through green chemistry principles. This development is particularly significant for potential industrial-scale production and commercialization.
Ongoing research is also investigating the compound's pharmacokinetic profile and toxicity. Preliminary data from animal studies suggest favorable absorption and distribution characteristics, with manageable toxicity profiles at therapeutic doses. However, further optimization may be required to address metabolic stability issues observed in certain preclinical models.
The versatility of benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate is further demonstrated by its potential applications in prodrug design. Recent computational studies have explored its use as a protecting group for amine-containing drugs, with the difluoro-sulfamoyl moiety offering both stability and controlled release properties under physiological conditions.
In conclusion, benzyl N-(4,5-difluoro-2-sulfamoylphenyl)carbamate represents a multifaceted compound with significant potential across multiple therapeutic areas. While challenges remain in its development path, the current research landscape suggests it could emerge as an important pharmacophore in future drug discovery efforts. Continued investigation into its structure-activity relationships and therapeutic applications is warranted.
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